(4-(苄氧基)-3-氟苯基)甲醇

描述

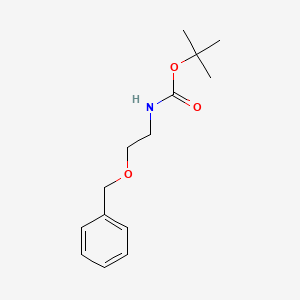

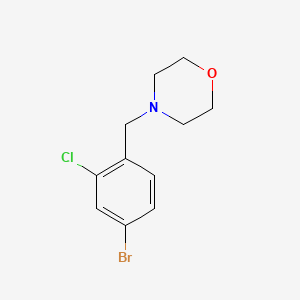

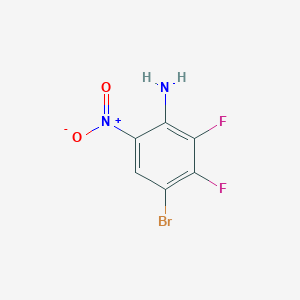

(4-(Benzyloxy)-3-fluorophenyl)methanol, also known as 4-Benzyloxy-3-fluorophenol, is an organic compound that is widely used in scientific research. It has a wide range of applications in organic synthesis, and is used as a starting material for a variety of compounds, including pharmaceuticals, polymers, and agrochemicals. In addition, it is a key intermediate in the synthesis of several important compounds, such as the anti-inflammatory drug ibuprofen.

科学研究应用

甲醇制氢

- 甲醇作为液体氢载体,可以制备高纯氢气,人们高度关注催化剂开发和反应器技术,以通过甲醇蒸汽重整、部分氧化、自热重整和甲醇分解过程来提高制氢效率。铜基催化剂因其对二氧化碳的活性和选择性而备受关注,而钯锌合金催化剂也因对氢气和二氧化碳的选择性而受到关注。讨论了新型反应器结构,例如多孔铜纤维烧结毡、整体式结构和膜反应器,以提高其在制氢中的效率 (García 等,2021)。

甲醇作为电力变压器中的化学标记

- 详细介绍了甲醇作为评估电力变压器中固体绝缘状况的化学标记,讨论了在油浸绝缘纸的热老化测试期间甲醇的产生及其在各种条件下的稳定性。该综述强调了甲醇作为纤维素固体绝缘老化指标的潜力,重点介绍了甲醇测定在变压器油中的当前标准化工作和分析方法 (Jalbert 等,2019)。

甲醇重整与催化剂

- 对甲醇重整过程(包括蒸汽重整和氧化蒸汽重整)的综述重点关注铜基催化剂及其在反应机理中的作用。本文讨论了各种铜基催化剂上的表面反应机理,并提出了甲醇重整的不同反应方案,突出了甲醇重整过程的复杂性和争议性 (Yong 等,2013)。

甲醇合成及应用

- 综述了甲醇作为一种基本化学品在用作燃料和发电方面的潜在用途。讨论包括甲醇的清洁燃烧特性、作为主要运输燃料或燃料添加剂的应用,以及在燃煤气化联合循环电站低电力需求期间从富含一氧化碳的气体中生产甲醇的潜力 (Cybulski,1994)。

作用机制

Target of Action

Benzylic compounds are known to interact with various enzymes and receptors due to their structural similarity to many biological molecules .

Mode of Action

The mode of action of (4-(Benzyloxy)-3-fluorophenyl)methanol is likely to involve interactions with its targets leading to changes in their function. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, including oxidation and reduction . They can also influence the activity of enzymes involved in these pathways.

Pharmacokinetics

Similar benzylic compounds have been shown to exhibit glucose-dependent insulin secretion in rats following intravenous administration .

Result of Action

Benzylic compounds are known to influence the activity of various enzymes and receptors, potentially leading to changes in cellular function .

安全和危害

未来方向

属性

IUPAC Name |

(3-fluoro-4-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGIEIDBXWBVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621028 | |

| Record name | [4-(Benzyloxy)-3-fluorophenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536974-94-4 | |

| Record name | [4-(Benzyloxy)-3-fluorophenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4,4'-Bipyridin]-2-amine](/img/structure/B1288951.png)